Anti-infective agent 5

Chagas disease Drug Discovery Selectivity Index

Anti-infective agent 5, designated as compound 74, is an orally bioactive small molecule belonging to the bicyclic nitroimidazopyrazinone subclass. Its chemical identity is defined by the CAS number 2738381-47-8 and the molecular formula C18H13N5O3, possessing a molecular weight of 347.33 g/mol and a calculated LogP of 1.9.

Molecular Formula C18H13N5O3
Molecular Weight 347.3 g/mol
Cat. No. B12406885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-infective agent 5
Molecular FormulaC18H13N5O3
Molecular Weight347.3 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC=C(C=C2)CN3C=CN4C=C(N=C4C3=O)[N+](=O)[O-]
InChIInChI=1S/C18H13N5O3/c24-18-17-20-16(23(25)26)12-21(17)8-9-22(18)11-13-3-5-14(6-4-13)15-2-1-7-19-10-15/h1-10,12H,11H2
InChIKeyRYMURFCZKNEFRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Anti-infective Agent 5 (CAS 2738381-47-8) for Chagas Disease Research: A Nitroimidazopyrazinone with Orally Bioactive T. cruzi Inhibition


Anti-infective agent 5, designated as compound 74, is an orally bioactive small molecule belonging to the bicyclic nitroimidazopyrazinone subclass [1]. Its chemical identity is defined by the CAS number 2738381-47-8 and the molecular formula C18H13N5O3, possessing a molecular weight of 347.33 g/mol and a calculated LogP of 1.9 . As a synthetic, research-use-only compound, it functions as an inhibitor of the protozoan parasite Trypanosoma cruzi, the etiological agent of Chagas disease . This compound serves as a specialized chemical probe within the nitroimidazole pharmacophore class for investigating T. cruzi infection biology and represents a second-generation analog developed to potentially address limitations observed with earlier nitroimidazole scaffolds [1].

Why In-Class Substitution of Anti-infective Agent 5 Risks Compromising Experimental Outcomes in Chagas Disease Models


The assumption that nitroimidazole-based anti-infectives are functionally interchangeable is not supported by empirical data for Anti-infective agent 5 (compound 74). Its differentiation arises from a specific combination of structural features and performance parameters that are not present in its closest analogs. For example, while the first-generation clinical standard benznidazole and the parent nitroimidazopyrazinone compound 61 both exhibit in vivo anti-T. cruzi activity, their efficacy and dosing requirements differ significantly. Compound 74 achieves >98-99% parasite burden reduction at 50 mg/kg BID [1], whereas benznidazole requires a 100 mg/kg QD dose to achieve a similar effect in the same murine model [2]. Furthermore, its safety and selectivity profile, characterized by a CC50 >37 μM against host 3T3 cells , defines a therapeutic index that may not be shared by other compounds within the same chemical series. Substituting compound 74 with a general 'anti-infective agent' or an earlier-generation analog introduces unverified variables in potency, oral efficacy, and safety, thereby undermining the reproducibility and validity of experimental results in Chagas disease research.

Quantitative Differentiation Guide: Anti-infective Agent 5 (Compound 74) vs. Comparators for Procurement Decision Support


Potency vs. Selectivity: Anti-infective Agent 5 Demonstrates a Superior In Vitro Therapeutic Window Relative to First-Generation Nitroimidazopyrazinone Analog Compound 61

Anti-infective agent 5 (compound 74) exhibits a calculated Selectivity Index (SI) of >370, which is at least 5-fold higher than that of its first-generation analog compound 61 (SI = 70). This differential is driven by compound 74's low nanomolar potency against intracellular T. cruzi amastigotes (IC50 = 0.10 μM) coupled with a host cell cytotoxicity CC50 of >37 μM against the 3T3 cell line [1]. In contrast, while compound 61 exhibits a comparable IC50 of 0.12 μM, its cytotoxicity is significantly higher, as evidenced by a CC50 of 8.4 μM against the same cell line [1].

Chagas disease Drug Discovery Selectivity Index

In Vivo Efficacy: Anti-infective Agent 5 Matches the Maximal Parasite Clearance of Benznidazole at Half the Daily Dose in a Mouse Model of Chagas Disease

In a bioluminescent mouse model of T. cruzi infection, oral administration of Anti-infective agent 5 (compound 74) at 50 mg/kg twice daily (BID) for 5 days achieved a >98-99% reduction in parasite burden . The clinically used standard-of-care drug, benznidazole, required a higher total daily dose of 100 mg/kg administered once daily (QD) for the same duration to achieve a similar >98-99% reduction in the same model [1]. This suggests compound 74 offers superior per-kilogram efficacy, achieving maximal parasite clearance with lower overall drug exposure.

Chagas disease In Vivo Efficacy Dose-Response

Structural Distinction: The Biaryl Side Chain of Anti-infective Agent 5 is Associated with Enhanced Anti-T. cruzi Activity vs. Monocyclic Analogs

Anti-infective agent 5 (compound 74) belongs to a second-generation series of nitroimidazopyrazinones characterized by an extended biaryl side chain [1]. The primary SAR study for this class demonstrates that compounds with a biaryl side chain, like compound 74, possess significantly improved in vitro antiparasitic activity against T. cruzi amastigotes compared to first-generation analogs with monocyclic side chains, such as compound 61 [1]. Specifically, this structural modification is correlated with a shift in potency from micromolar (for less active analogs) to the low nanomolar range (IC50 of 0.10 μM for compound 74) [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Antiparasitic

Physicochemical Profile: The Oral Bioactivity of Anti-infective Agent 5 is Underpinned by a Favorable LogP Value Within Drug-Like Space

Anti-infective agent 5 (compound 74) exhibits a calculated LogP value of 1.9 . This places the compound within an optimal lipophilicity range (LogP 1-3) that is generally associated with favorable oral absorption and membrane permeability, in accordance with Lipinski's Rule of Five [1][2]. This property is experimentally supported by its demonstrated oral bioactivity in an in vivo mouse model, where oral gavage (p.o.) dosing resulted in a >98-99% reduction in parasite burden . The compound also has a hydrogen bond donor count of 0 and an acceptor count of 5, further supporting its drug-like character .

Oral Bioavailability Physicochemical Properties Drug-likeness

In Vitro Safety Margin: Anti-infective Agent 5 Exhibits a >370-Fold Difference Between Cytotoxicity and Antiparasitic Concentrations

In vitro cytotoxicity profiling reveals that Anti-infective agent 5 (compound 74) has a CC50 value of >37 μM against the 3T3 mouse fibroblast cell line . This is substantially higher than its antiparasitic IC50 of 0.10 μM against T. cruzi amastigotes in the same cellular background, yielding a calculated Selectivity Index (SI) of >370 [1]. This >370-fold difference between the concentration that harms host cells and the concentration that is effective against the parasite indicates a significant in vitro therapeutic window.

Cytotoxicity Therapeutic Index Host Cell Safety

Oral Bioactivity Confirmation: The In Vivo Efficacy of Anti-infective Agent 5 is Robustly Demonstrated via Oral Gavage, a Distinguishing Feature from Many Anti-T. cruzi Research Tools

Anti-infective agent 5 (compound 74) is explicitly characterized as an orally bioactive inhibitor . Its in vivo efficacy is not just theoretical; it is demonstrated in a well-defined murine model of Chagas disease. Following a 5-day oral dosing regimen (50 mg/kg, BID, p.o.), a >98-99% reduction in parasite burden was observed in bioluminescent T. cruzi-infected BALB/c mice, with no significant adverse effects noted . While many potent anti-T. cruzi compounds are identified in vitro, they often suffer from poor oral bioavailability or metabolic instability, limiting their utility as in vivo probes.

Oral Bioactivity In Vivo Proof-of-Concept Chagas disease model

Strategic Procurement Scenarios for Anti-infective Agent 5 in Chagas Disease Research


Validated In Vivo Chemical Probe for Oral Chagas Disease Efficacy Studies

Investigators planning to transition from in vitro T. cruzi assays to in vivo models of Chagas disease can utilize Anti-infective agent 5 (compound 74) as a positive control or tool compound. Its demonstrated oral bioactivity and robust efficacy, achieving >98-99% parasite clearance in a murine model at 50 mg/kg BID , provide a well-characterized benchmark for evaluating novel drug candidates. The established dosing regimen and route of administration (oral gavage) offer a reliable and convenient protocol for performing pharmacodynamic studies, while the lack of observed adverse effects in mice supports its use in longer-term chronic infection experiments.

Structure-Activity Relationship (SAR) Optimization of Nitroimidazole Antiparasitics

Medicinal chemists focused on optimizing the nitroimidazopyrazinone scaffold can employ Anti-infective agent 5 (compound 74) as a benchmark second-generation compound. Its extended biaryl side chain is a key structural feature distinguishing it from less potent, first-generation monocyclic analogs [1]. By using compound 74 as a reference standard, research teams can systematically evaluate how modifications to the biaryl side chain and other molecular features impact key parameters such as anti-T. cruzi potency, selectivity index, and oral bioavailability, thereby guiding the rational design of next-generation antiparasitic agents.

Benchmarking Compound Selectivity and Safety in Host-Parasite Interaction Studies

For researchers investigating the biology of T. cruzi infection within host cells, Anti-infective agent 5 (compound 74) serves as a valuable tool due to its well-defined selectivity profile. Its calculated Selectivity Index of >370 (derived from an IC50 of 0.10 μM and a CC50 >37 μM in 3T3 cells) [2] establishes it as a chemical probe with a wide in vitro therapeutic window. This allows scientists to confidently attribute experimental outcomes to its anti-parasitic activity rather than non-specific host cell cytotoxicity. This makes it an ideal standard for setting assay baselines in cellular models of Chagas disease and for screening campaigns aiming to identify compounds with similarly favorable safety margins.

Reference Standard for Analytical and Formulation Development

Procurement teams and analytical chemists can source Anti-infective agent 5 (CAS 2738381-47-8, purity ≥98%) as a characterized reference standard. Its established molecular formula (C18H13N5O3), molecular weight (347.33 g/mol), and key physicochemical properties like its calculated LogP of 1.9 make it a suitable compound for developing and validating analytical methods (e.g., HPLC, LC-MS) for purity assessment and stability testing. The LogP value also provides a starting point for formulation scientists developing new oral or parenteral delivery vehicles for this class of compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-infective agent 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.